Cas no 401589-18-2 (2-amino-N-cyclooctylbenzamide)

2-Amino-N-cyclooctylbenzamide is a benzamide derivative featuring an amino group at the 2-position and a cyclooctyl substituent on the amide nitrogen. This compound is of interest in medicinal and synthetic chemistry due to its structural versatility, serving as a potential intermediate in the development of pharmacologically active molecules. The cyclooctyl ring provides conformational flexibility, which may enhance binding affinity in target interactions. Its amino functionality allows for further derivatization, making it a valuable scaffold for drug discovery and organic synthesis. The compound is typically characterized by its purity and stability under standard storage conditions, ensuring reliable performance in research applications.
2-amino-N-cyclooctylbenzamide structure
2-amino-N-cyclooctylbenzamide structure
Product Name:2-amino-N-cyclooctylbenzamide
CAS No:401589-18-2
MF:C15H22N2O
MW:246.347983837128
MDL:MFCD03015444
CID:325807
PubChem ID:3270601
Update Time:2025-06-08

2-amino-N-cyclooctylbenzamide Chemical and Physical Properties

Names and Identifiers

    • 2-amino-N-cyclooctylbenzamide
    • Benzamide,2-amino-N-cyclooctyl-
    • ETHYL 4-HYDROXY-8-METHYLQUINOLINE-3-CARBOXYLATE
    • (2-aminophenyl)-N-cyclooctylcarboxamide
    • AC1MN2NB
    • AG-F-42095
    • CTK4I2562
    • MolPort-004-316-998
    • DTXSID90390881
    • LS-08188
    • 401589-18-2
    • CS-0327442
    • MFCD03015444
    • AKOS000155575
    • 2-AMINO-N-CYCLOOCTYLBENZAMIDE 95%
    • MDL: MFCD03015444
    • Inchi: 1S/C15H22N2O/c16-14-11-7-6-10-13(14)15(18)17-12-8-4-2-1-3-5-9-12/h6-7,10-12H,1-5,8-9,16H2,(H,17,18)
    • InChI Key: NYLLPEVMDNPMNE-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC=CC=1N)NC1CCCCCCC1

Computed Properties

  • Exact Mass: 246.173
  • Monoisotopic Mass: 246.173
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 259
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 55.1A^2

Experimental Properties

  • Density: 1.08
  • Boiling Point: 445.8°C at 760 mmHg
  • Flash Point: 223.4°C
  • Refractive Index: 1.561

2-amino-N-cyclooctylbenzamide Pricemore >>

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Additional information on 2-amino-N-cyclooctylbenzamide

Comprehensive Overview of 2-amino-N-cyclooctylbenzamide (CAS No. 401589-18-2): Properties, Applications, and Research Insights

2-amino-N-cyclooctylbenzamide (CAS No. 401589-18-2) is a specialized organic compound gaining attention in pharmaceutical and biochemical research due to its unique structural features. This benzamide derivative combines an aromatic 2-amino group with a cyclooctyl moiety, offering versatile reactivity for drug discovery and material science applications. Researchers are particularly interested in its potential as a kinase inhibitor scaffold or GPCR modulator, aligning with current trends in targeted therapy development.

The molecular structure of 2-amino-N-cyclooctylbenzamide features a benzene ring substituted with both an amino group and a cyclooctylcarboxamide functionality. This arrangement creates distinct electronic properties that influence its hydrogen bonding capacity and lipophilicity - critical parameters for bioavailability in drug design. Recent studies highlight its utility in creating molecular probes for studying protein-protein interactions, a hot topic in precision medicine research.

In synthetic chemistry, 401589-18-2 serves as a valuable building block for constructing more complex architectures. Its primary amine group allows for diverse derivatization through amide coupling or reductive amination, while the bulky cyclooctyl group introduces steric effects that can fine-tune molecular recognition properties. These characteristics make it particularly relevant for developing allosteric modulators, a growing area in drug discovery addressing challenges like drug resistance.

Analytical characterization of 2-amino-N-cyclooctylbenzamide typically involves HPLC purification and mass spectrometry confirmation, with its CAS registry number 401589-18-2 ensuring precise identification in chemical databases. The compound's physicochemical properties, including its solubility profile and stability data, are crucial for researchers optimizing formulation strategies - a frequent search topic among pharmaceutical scientists working on bioavailability enhancement techniques.

Emerging applications explore 401589-18-2 in computational chemistry workflows, where it serves as a test case for predicting conformational flexibility in medium-sized rings. This connects with popular searches about AI in drug design and molecular dynamics simulations. The compound's balanced rigidity-flexibility spectrum makes it interesting for developing new force field parameters in computational modeling.

Quality control of 2-amino-N-cyclooctylbenzamide requires strict monitoring of regiochemical purity, especially regarding the position of the amino group on the benzene ring. Advanced techniques like 2D NMR and X-ray crystallography help confirm its structural integrity, addressing common researcher concerns about isomeric impurities in synthetic intermediates. These quality aspects are particularly vital when the compound is used in high-throughput screening platforms.

The structure-activity relationship (SAR) studies involving 401589-18-2 contribute to understanding how ring size variations in the cycloalkyl component affect biological activity. This aligns with current interests in macrocyclic drugs and conformationally restricted compounds, frequently searched topics in medicinal chemistry forums. The cyclooctyl ring's pseudorotation behavior adds an extra dimension to these investigations.

From a safety perspective, proper handling of 2-amino-N-cyclooctylbenzamide requires standard laboratory precautions, with particular attention to its amine functionality. Material safety data emphasize using appropriate personal protective equipment (PPE), reflecting growing workplace safety concerns in research institutions. The compound's stability under various conditions is another practical consideration for storage and transportation.

In the context of green chemistry initiatives, researchers are investigating more sustainable routes to synthesize 401589-18-2, responding to industry demands for eco-friendly synthesis methods. This includes exploring catalytic amidation approaches and biodegradable solvents, topics frequently appearing in sustainability-focused chemical literature.

The future research directions for 2-amino-N-cyclooctylbenzamide may include its incorporation into PROTAC molecules (a trending topic in drug discovery) or as a component in supramolecular assemblies. Its balanced hydrophilic-lipophilic character makes it potentially useful in addressing blood-brain barrier penetration challenges - a persistent hurdle in CNS drug development frequently searched by neuroscientists.

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